tetrasodium;[(2S,5R)-2,3,4-trihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate
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Overview
Description
Tetrasodium;[(2S,5R)-2,3,4-trihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and phosphate moieties, making it a versatile molecule in biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;[(2S,5R)-2,3,4-trihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate typically involves the phosphorylation of a suitable precursor molecule. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired phosphate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;[(2S,5R)-2,3,4-trihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphate groups can be reduced under specific conditions to yield phosphonates.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphorylated sugars, phosphonates, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, tetrasodium;[(2S,5R)-2,3,4-trihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate is used as a reagent in phosphorylation reactions and as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is utilized in studies involving phosphate metabolism and enzymatic reactions. It serves as a substrate for various enzymes and is used in the investigation of biochemical pathways.
Medicine
Industry
Industrially, this compound is employed in the production of specialty chemicals and as an additive in various formulations, including detergents and cleaning agents.
Mechanism of Action
The mechanism of action of tetrasodium;[(2S,5R)-2,3,4-trihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic reactions, depending on the context.
Comparison with Similar Compounds
Similar Compounds
Tetrasodium ethylenediaminetetraacetate: A chelating agent used in various applications, including water treatment and cosmetics.
Tetrasodium pyrophosphate: Used as a buffering agent and emulsifier in food and industrial applications.
Tetrasodium tripolyphosphate: Commonly used in detergents and as a water softener.
Uniqueness
Tetrasodium;[(2S,5R)-2,3,4-trihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate is unique due to its specific structure, which allows for versatile chemical reactivity and a wide range of applications in scientific research and industry. Its multiple hydroxyl and phosphate groups provide distinct functional properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C6H10Na4O12P2 |
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Molecular Weight |
428.04 g/mol |
IUPAC Name |
tetrasodium;[(2S,5R)-2,3,4-trihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4/t3-,4?,5?,6+;;;;/m1..../s1 |
InChI Key |
VSXKSSGRLOGHFH-LHJPNFRASA-J |
Isomeric SMILES |
C([C@@H]1C(C([C@@](O1)(COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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